methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-7(12(14)15)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGNMSRVMZGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the nitration of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method involves the reaction of 3-nitropyridine with a suitable esterifying agent under acidic conditions
Biological Activity
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1190309-70-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and a carboxylate ester group at the 5-position. Its molecular formula is with a molecular weight of 221.17 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent, particularly against breast cancer cell lines. It may inhibit specific enzymes or receptors involved in tumor growth and proliferation .
- Antimicrobial Properties : Preliminary studies suggest that it may also act as an antimicrobial agent, indicating potential utility in developing new therapeutic agents against infections .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation. Such inhibition could disrupt critical signaling pathways necessary for tumor growth .
- Microbial Interactions : Investigations into its interactions with microbial enzymes suggest mechanisms that could lead to antimicrobial activity. Understanding these interactions is crucial for optimizing therapeutic potential while minimizing side effects .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
In Vitro Anticancer Studies :
- A study demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating significant potency compared to control groups.
-
Antimicrobial Testing :
- The compound was tested against various bacterial strains, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were lower than those of standard antimicrobial agents.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds within the pyrrolopyridine family:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Similar pyrrolopyridine structure | May exhibit different biological activity due to positional variations of functional groups |
| Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Contains a methyl group at the 4-position | Potentially alters lipophilicity and bioavailability |
| Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | Amino group instead of nitro | May have different pharmacological profiles due to amino functionality |
This table highlights the diversity within the pyrrolopyridine family and underscores the significance of functional group positioning in determining biological activity and chemical reactivity .
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits promising anticancer properties. It has been primarily studied for its effects on breast cancer cell lines, where it potentially inhibits specific enzymes or receptors involved in tumor growth and proliferation. For instance, a study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, showed significant inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various tumors .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Investigations into its interaction with microbial enzymes suggest mechanisms that could lead to effective treatments against infections. The nitro group in its structure is known to enhance biological activity, making it a candidate for developing new therapeutic agents .
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity during synthesis .
Biological Evaluation
A study published in RSC Advances evaluated a series of pyrrolopyridine derivatives for their FGFR inhibitory activities. Among these derivatives, one exhibited potent anticancer effects against breast cancer cell lines by inducing apoptosis and inhibiting cell migration . This reinforces the potential of this compound as a lead compound in cancer therapy.
Antimicrobial Testing
Further investigations into antimicrobial properties have revealed that compounds similar to this compound demonstrate efficacy against various pathogens, suggesting avenues for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[2,3-b]Pyridine-5-Carboxylate Derivatives
Key structural analogs vary in substituents at positions 3 and 4, impacting physicochemical properties and applications:
Key Observations :
- Nitro vs.
- Positional Effects : Fluorine at position 4 (vs. nitro at 3) may reduce steric hindrance, favoring interactions in biological targets.
- Synthetic Utility : Bromo and nitro derivatives serve as intermediates for cross-coupling or functional group transformations .
Heterocyclic Variants: Thieno[2,3-b]Pyridines
Thieno[2,3-b]pyridines, which replace the pyrrole ring with a thiophene, exhibit distinct bioactivity:
Key Observations :
- Core Heteroatom Impact: Thieno derivatives (sulfur-containing) show pronounced cytotoxicity compared to pyrrolo analogs, likely due to enhanced π-stacking or membrane permeability .
- Nitro Group Role : The nitro group in compound 3b contributes to its anticancer activity, possibly through redox modulation or DNA interaction.
Q & A
Q. What are the common synthetic routes for methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how are intermediates stabilized?
The synthesis typically involves a multi-step approach, starting from halogenated precursors. A key method utilizes Suzuki-Miyaura cross-coupling reactions with boronic acids (e.g., 3-thienylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O at 90–105°C . Intermediates like 3-amino derivatives are prone to rapid decomposition, necessitating immediate use in subsequent reactions (e.g., acylation with nicotinoyl chloride) without purification . Stabilization strategies include inert atmospheres (argon storage at 2–8°C) and avoiding prolonged exposure to light or moisture .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., δ 8.89 ppm for heteroaromatic protons) .
- Chromatography : Flash column chromatography with gradients (e.g., CH₂Cl₂:EtOAc 90:10) for purification .
- Mass Spectrometry : HRMS to verify molecular ions (e.g., [M+H]+ = 315.1237 for acylated derivatives) .
Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives?
This scaffold shows affinity for kinases, particularly fibroblast growth factor receptors (FGFRs), due to structural mimicry of ATP-binding domains. Nitro and carboxylate groups enhance electrophilic interactions with catalytic lysine residues .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH) or cell line variability. Methodological adjustments include:
Q. What strategies optimize the synthesis of 5-aryl-substituted derivatives for improved potency?
- Substituent Screening : Electron-withdrawing groups (e.g., -CF₃) at the 3-position increase electrophilicity, enhancing kinase inhibition .
- Catalyst Optimization : Replacing Pd(PPh₃)₄ with XPhos Pd G3 improves coupling efficiency for sterically hindered boronic acids .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min vs. 4 hr) for nitro reduction steps using Raney Ni/H₂ .
Q. How does the nitro group influence reactivity and stability in downstream modifications?
The nitro group acts as a directing group for electrophilic substitutions but requires careful handling due to redox sensitivity. For example:
- Reduction to Amine : Catalytic hydrogenation (H₂/Raney Ni) yields 3-amino intermediates, which are acylated in situ to prevent oxidation .
- Photodegradation : Nitro derivatives degrade under UV light; storage in amber vials at -20°C is recommended .
Methodological Challenges and Solutions
Q. How are purity and stability maintained during large-scale synthesis?
Q. What computational tools predict the compound’s interactions with non-kinase targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
